1-(4-Methoxybenzyl)-6-((trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Catalog No.
S904905
CAS No.
1198425-56-7
M.F
C20H22N2O3Si
M. Wt
366.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methoxybenzyl)-6-((trimethylsilyl)ethynyl)-1H...

CAS Number

1198425-56-7

Product Name

1-(4-Methoxybenzyl)-6-((trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

IUPAC Name

1-[(4-methoxyphenyl)methyl]-6-(2-trimethylsilylethynyl)pyrido[2,3-b][1,4]oxazin-2-one

Molecular Formula

C20H22N2O3Si

Molecular Weight

366.5 g/mol

InChI

InChI=1S/C20H22N2O3Si/c1-24-17-8-5-15(6-9-17)13-22-18-10-7-16(11-12-26(2,3)4)21-20(18)25-14-19(22)23/h5-10H,13-14H2,1-4H3

InChI Key

RRPWAUUJYVKFGN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)COC3=C2C=CC(=N3)C#C[Si](C)(C)C

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)COC3=C2C=CC(=N3)C#C[Si](C)(C)C

Potential Role in Drug Discovery

MB-TEPO is a heterocyclic molecule containing a pyrido[2,3-b][1,4]oxazine ring system. This class of molecules has been explored for potential applications in medicinal chemistry due to their ability to interact with various biological targets [1]. Studies have investigated their activity against cancer cell lines [1, 2].

References

  • [1] "Design, Synthesis, and Biological Evaluation of Novel Pyrido[2,3-b][1,4]oxazine Derivatives as Potential Anti-tumor Agents" ScienceDirect:
  • [2] "Synthesis of New Pyrido[2,3-b] [1,4] Oxazine Derivatives and Evaluation of Their Antitumor Activity" )

1-(4-Methoxybenzyl)-6-((trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a complex organic compound with the molecular formula C20H22N2O3SiC_{20}H_{22}N_{2}O_{3}Si and a molecular weight of approximately 366.5 g/mol. This compound features a pyrido[2,3-b][1,4]oxazine core structure, which is characterized by a fused bicyclic system that includes both nitrogen and oxygen atoms. The presence of the methoxybenzyl and trimethylsilyl ethynyl substituents contributes to its unique chemical properties and potential biological activities .

Typical of organic compounds containing alkynes and heterocycles. Notably:

  • Alkyne Reactions: The trimethylsilyl ethynyl group can participate in nucleophilic additions and coupling reactions, making it a versatile intermediate in organic synthesis.
  • Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids under appropriate conditions.
  • Cyclization: The nitrogen atoms in the pyrido[2,3-b][1,4]oxazine structure may engage in further cyclization reactions, potentially leading to new heterocyclic compounds .

The synthesis of 1-(4-Methoxybenzyl)-6-((trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves multi-step organic reactions:

  • Formation of the Pyrido[2,3-b][1,4]oxazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as amino ketones and aldehydes.
  • Introduction of the Methoxybenzyl Group: This step often involves alkylation reactions where a methoxybenzyl halide is reacted with the nitrogen atom of the pyridine component.
  • Ethynylation: The trimethylsilyl ethynyl group can be introduced via Sonogashira coupling or similar methods using suitable alkyne precursors .

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its structural features and possible biological activities, it may serve as a lead compound in drug discovery.
  • Material Science: Its unique chemical properties could be exploited in developing novel materials or coatings.
  • Chemical Research: It serves as an important intermediate in synthetic organic chemistry for creating more complex molecules .

Interaction studies involving 1-(4-Methoxybenzyl)-6-((trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one are essential for understanding its mechanisms of action and potential therapeutic effects. These studies may include:

  • Binding Affinity Assessments: Evaluating how well this compound binds to specific biological targets such as enzymes or receptors.
  • Synergistic Effects: Investigating whether it enhances or diminishes the effects of other drugs when used in combination therapies.
  • Toxicological Studies: Assessing safety profiles through in vitro and in vivo experiments to determine any adverse effects associated with its use .

Several compounds share structural similarities with 1-(4-Methoxybenzyl)-6-((trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one. Here are some notable examples:

Compound NameMolecular FormulaKey Features
6-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-oneC20H22N2O3IContains iodine substitution which may enhance biological activity
6-(Phenylethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-oneC20H18N2O2Lacks the trimethylsilyl group but retains similar core structure
6-Acetyl-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-oneC21H24N2O3Features an acetyl group that may alter reactivity and biological profile

The uniqueness of 1-(4-Methoxybenzyl)-6-((trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one lies in its specific combination of functional groups that may impart distinct chemical reactivity and biological properties compared to these similar compounds.

Wikipedia

1-[(4-Methoxyphenyl)methyl]-6-[(trimethylsilyl)ethynyl]-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Dates

Modify: 2023-08-16

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